N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde, 5-methyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, and an amine source.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with the amine source to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized with 5-methyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid under acidic or basic conditions to form the desired pyrazole derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amine group but differs in the substitution pattern on the aromatic ring.
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine): This compound has a similar ethoxyphenyl group but differs in the core structure, being a benzimidazole derivative.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H25N3O/c1-5-21-16-8-6-15(7-9-16)11-18-17-10-14(4)20(19-17)12-13(2)3/h6-10,13H,5,11-12H2,1-4H3,(H,18,19) |
InChI Key |
CVKIKVKAOREWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C(=C2)C)CC(C)C |
Origin of Product |
United States |
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